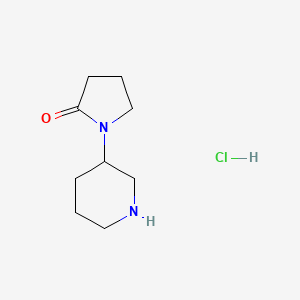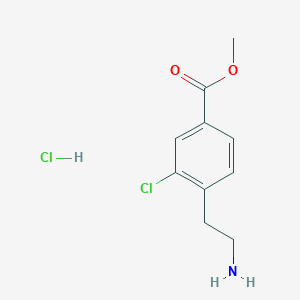
methyl 4-(2-aminoethyl)-3-chlorobenzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-aminoethyl)-3-chlorobenzoate hydrochloride is a chemical compound that belongs to the class of benzoate esters. It is characterized by the presence of a methyl ester group, an aminoethyl side chain, and a chlorine atom attached to the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-aminoethyl)-3-chlorobenzoate hydrochloride typically involves the esterification of 4-(2-aminoethyl)-3-chlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to increase efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-aminoethyl)-3-chlorobenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding amides or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as hydroxyl groups or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates with different functional groups.
Scientific Research Applications
Methyl 4-(2-aminoethyl)-3-chlorobenzoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl 4-(2-aminoethyl)-3-chlorobenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl side chain can form hydrogen bonds or ionic interactions with active sites, while the ester and chlorine groups may participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-aminoethyl)-benzoate hydrochloride: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Ethyl 4-(2-aminoethyl)-3-chlorobenzoate hydrochloride: Contains an ethyl ester group instead of a methyl ester, which can influence its solubility and pharmacokinetic properties.
Methyl 4-(2-aminoethyl)-3-bromobenzoate hydrochloride: Contains a bromine atom instead of chlorine, which can alter its chemical reactivity and biological interactions.
Uniqueness
Methyl 4-(2-aminoethyl)-3-chlorobenzoate hydrochloride is unique due to the presence of the chlorine atom, which can enhance its reactivity in nucleophilic substitution reactions and potentially increase its biological activity compared to similar compounds without the chlorine substituent.
Properties
IUPAC Name |
methyl 4-(2-aminoethyl)-3-chlorobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)8-3-2-7(4-5-12)9(11)6-8;/h2-3,6H,4-5,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNWQDXDWJYOGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CCN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
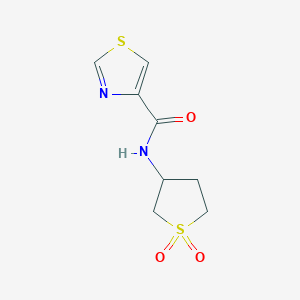

![3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol](/img/structure/B6616571.png)


![methyl2-[4-(1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B6616582.png)
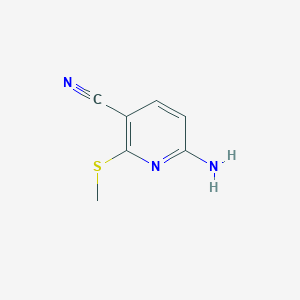
![methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate](/img/structure/B6616590.png)
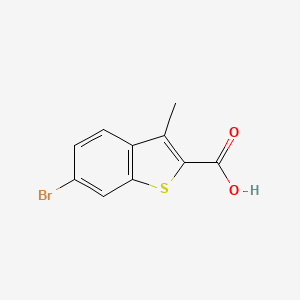
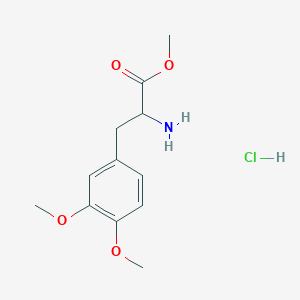


![ethyl 2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6616634.png)
